![molecular formula C17H15N5OS B2882710 N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide CAS No. 1786112-88-6](/img/structure/B2882710.png)
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The imidazo[2,1-b]thiazole moiety is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Cytotoxic Activity
Compounds bearing imidazo[2,1-b]thiazole scaffolds have been synthesized and tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 . They have shown potential as inhibitors against certain types of cancer cells .
Anticancer Agent
Imidazo[2,1-b]thiazoles have been reported to serve as powerful anticancer agents . They have shown promising inhibitory activity over most of the cancer cell lines .
Antimicrobial Activity
Thiazoles have been found to have antimicrobial properties . They have been used in the treatment of various bacterial and fungal infections .
Anti-Inflammatory Agent
Thiazoles have also been reported to have anti-inflammatory properties . They can be used in the treatment of various inflammatory conditions .
Antihypertensive Agent
Thiazoles have been used as antihypertensive agents . They can help in the management of high blood pressure .
Antioxidant Activity
Thiazoles have shown antioxidant activities . They can help in neutralizing harmful free radicals in the body .
Anti-Alzheimer’s Agent
Imidazo[2,1-b]thiazoles have been used as PET imaging probes of β-amyloid plaques in the brains of Alzheimer’s patients . They can help in the diagnosis and treatment of Alzheimer’s disease .
Antidepressant Agent
Bis-heterocycles, which include thiazoles, have been found to have antidepressant activities . They can be used in the treatment of various depressive disorders .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[2,1-b]thiazole derivatives, have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
The mechanistic pathway leading to carbonylated imidazo[2,1-b]thiazole occurs through an ordered sequence of steps, involving amine-induced n-deprotection, oxidative aminocarbonylation of the triple bond (with csp h activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .
Biochemical Pathways
For instance, imidazo[2,1-b]thiazole derivatives have been found to interact with the EGFR pathway, which involves the binding of particular ligands like transforming growth factor (TGF) and epidermal growth factor (EGF) to the extracellular domain of the EGFR, inducing activation, dimerization of intrinsic kinase activity, and subsequent autophosphorylation of the EGFR at several residues in the cytoplasm .
Pharmacokinetics
Thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Compounds with similar structures have been found to exhibit antiproliferative activity against various cell lines .
Action Environment
The synthesis of similar compounds has been carried out in non-flammable, non-toxic environments of green solvents , suggesting that the synthesis environment could potentially influence the properties of the compound.
properties
IUPAC Name |
N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5OS/c1-10-15(11(2)21-20-10)16(23)18-13-6-4-3-5-12(13)14-9-22-7-8-24-17(22)19-14/h3-9H,1-2H3,(H,18,23)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRWXWLEQXBDPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)NC2=CC=CC=C2C3=CN4C=CSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.